molecular formula C14H17N3O4 B2587623 N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide CAS No. 1170563-26-4

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Cat. No.: B2587623
CAS No.: 1170563-26-4
M. Wt: 291.307
InChI Key: UBEWVXXOTJGEAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(3,4-Diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a chemical compound featuring the 1,3,4-oxadiazole scaffold, a heterocyclic system of significant interest in medicinal chemistry and anticancer drug discovery . The molecular formula of this compound is C14H17N3O5 . While specific biological data for this compound may be limited, its structure is closely related to other 1,3,4-oxadiazole acetamide derivatives that have been synthesized and investigated for their potent biological activities . The 1,3,4-oxadiazole core is a privileged pharmacophore in anticancer research. Compounds containing this structure have demonstrated potent antiproliferative effects through diverse mechanism-based approaches . Research indicates that 1,3,4-oxadiazole derivatives can act by inhibiting crucial enzymes involved in cancer cell proliferation, such as thymidylate synthase, topoisomerase II, telomerase, and histone deacetylase (HDAC) . The presence of the 3,4-diethoxyphenyl substituent may influence the compound's electronic properties and binding affinity to these biological targets, while the acetamide group is a common feature in many bioactive molecules and can be essential for interacting with enzyme active sites . This makes this compound a valuable intermediate for researchers in medicinal chemistry. It is primarily intended for use in structure-activity relationship (SAR) studies, as a building block for the synthesis of novel chemical libraries, and for in vitro screening against a panel of cancer cell lines to elucidate its specific mechanism of action . This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O4/c1-4-19-11-7-6-10(8-12(11)20-5-2)13-16-17-14(21-13)15-9(3)18/h6-8H,4-5H2,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEWVXXOTJGEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3,4-diethoxybenzohydrazide with acetic anhydride under reflux conditions to form the desired oxadiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and other electrophiles or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted oxadiazole derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds structurally similar to N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide have shown promising results against various cancer cell lines:

CompoundCell LinePercent Growth Inhibition (%)
6hSNB-1986.61
6hOVCAR-885.26
6hNCI-H4075.99
6hHCT-11656.53

The compound N-(5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl)butyramide has been associated with similar anticancer activities, indicating a potential therapeutic role in cancer treatment .

Antimicrobial Activity

Oxadiazole derivatives are also recognized for their antimicrobial properties. A series of novel compounds were synthesized and evaluated for antibacterial effectiveness:

CompoundActivity TypeResult
3cAntibacterialComparable to first-line drugs
3dAntibacterialComparable to first-line drugs
3iAntibacterialComparable to first-line drugs

These compounds exhibited significant activity against various bacterial strains, suggesting their viability as new antimicrobial agents .

Antioxidant Properties

The antioxidant activity of oxadiazole derivatives has been explored extensively. Research indicates that these compounds can scavenge free radicals effectively:

CompoundAssay TypeResult
SeriesDPPH AssayHigh radical scavenging activity
SeriesABTS AssaySignificant antioxidant capacity

The incorporation of the oxadiazole ring enhances the biological profile of these compounds, making them suitable candidates for antioxidant applications .

Case Studies

Several studies highlight the efficacy of this compound and its derivatives:

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated their cytotoxic effects on glioblastoma cell lines. Compounds from this series induced apoptosis and inhibited cell proliferation significantly .

Case Study 2: Antidiabetic Potential

In vivo studies using genetically modified Drosophila models indicated that certain oxadiazole derivatives lowered glucose levels effectively, showcasing their potential as anti-diabetic agents .

Mechanism of Action

The mechanism of action of N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide with structurally analogous compounds, focusing on substituent effects, molecular properties, and biological activities:

Compound Substituents Molecular Weight (g/mol) Key Biological Activities References
This compound (Target) 3,4-Diethoxyphenyl ~349 (estimated) Inferred: Potential anticancer, enzyme inhibition (based on oxadiazole analogs)
N-(5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide 3,4-Dimethoxyphenyl 321 (calculated) Anticancer activity against A549 and C6 cell lines; MMP-9 inhibition
N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide 3,4,5-Trimethoxyphenyl 367 (CAS data) Antimicrobial activity; structural analog with enhanced substituent bulk
N-(3,4-Dichlorophenyl)-2-{[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide 3-Methylphenyl, dichlorophenyl 413 (CAS data) Antimicrobial potential (inferred from similar sulfanyl-acetamide derivatives)
N-(4-Methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide Indolylmethyl, methylphenyl 422 LOX inhibition (IC₅₀ = 23.4 µM), α-glucosidase inhibition (IC₅₀ = 381.2 µM)

Key Observations:

However, larger substituents may reduce solubility, requiring formulation adjustments . Trimethoxy derivatives (e.g., ) exhibit higher molecular weights and steric bulk, which may hinder binding to enzyme active sites despite enhanced metabolic stability.

Anticancer Activity: The dimethoxy analog in demonstrated cytotoxicity against A549 lung adenocarcinoma and C6 glioma cells, with IC₅₀ values comparable to cisplatin. Molecular docking suggested strong interactions with MMP-9, a protease linked to cancer metastasis. The target compound’s diethoxy groups may further modulate these interactions due to increased van der Waals contacts .

Enzyme Inhibition :

  • Indolylmethyl-substituted oxadiazoles (e.g., ) showed potent LOX inhibition (IC₅₀ = 23.4 µM), critical for anti-inflammatory applications. The target compound’s diethoxy substituents may enhance binding to hydrophobic enzyme pockets, though this requires experimental validation.

Antimicrobial Potential: Sulfanyl-acetamide derivatives with trimethoxyphenyl groups () exhibited broad-spectrum antibacterial and antifungal activities. The diethoxy variant’s larger substituents could either enhance membrane disruption (via increased lipophilicity) or reduce efficacy due to steric hindrance .

Synthetic Considerations :

  • The target compound’s synthesis likely follows routes similar to those in , involving condensation of 5-substituted oxadiazole-2-thiols with chloroacetamides. However, the use of diethoxyphenyl precursors may require optimized reaction conditions to avoid side reactions from the bulkier substituents .

Biological Activity

N-[5-(3,4-diethoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound belonging to the oxadiazole family, which has garnered attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C16H21N3O4
  • Molecular Weight : 319.36 g/mol
  • CAS Number : 1171343-25-1

The compound features an oxadiazole ring, which is known for its ability to interact with biological targets, enhancing its pharmacological profile.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. In particular, this compound has shown promising results against various cancer cell lines:

Cell Line IC50 (μM) Activity
A549 (Lung Cancer)<0.14High cytotoxicity
C6 (Rat Glioma)8.16Antiproliferative activity
L929 (Murine Fibroblast)7.48Moderate cytotoxicity

The compound's mechanism of action involves the inhibition of key enzymes involved in cancer cell proliferation and survival. Specifically, it has been noted to inhibit enzymes such as histone deacetylase (HDAC) and topoisomerase, which are crucial in cancer progression and metastasis .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties. Its mechanism primarily involves disrupting bacterial cell wall synthesis and inhibiting biofilm formation:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Comparison with Standard Drugs
Staphylococcus aureus0.003–0.03 µg/mLSuperior to vancomycin
Clostridium difficile0.003–0.03 µg/mLMore effective than standard treatments
Neisseria gonorrhoeae0.03–0.125 µg/mLMore effective than azithromycin

These findings suggest that the compound could serve as a potential lead in developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits critical enzymes involved in tumor growth and bacterial survival.
  • Apoptosis Induction : It promotes programmed cell death in cancer cells through caspase activation.
  • Biofilm Disruption : In bacterial strains, it interferes with biofilm formation essential for virulence.

Case Studies

  • Anticancer Study : A study conducted on A549 lung cancer cells demonstrated that this compound significantly reduced cell viability with an IC50 value of less than 0.14 μM, indicating strong cytotoxic effects .
  • Antimicrobial Evaluation : In a comparative study against Clostridium difficile, the compound showed MIC values significantly lower than those of conventional antibiotics like vancomycin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.